N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-5-(4-methoxyphenyl)pyrazolidine-3-carboxamide
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Overview
Description
N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-5-(4-methoxyphenyl)pyrazolidine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes both methoxyphenyl and pyrazolidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-5-(4-methoxyphenyl)pyrazolidine-3-carboxamide typically involves the condensation of 3,4-dimethoxybenzaldehyde with 4-methoxyphenylhydrazine under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized with a suitable carboxylic acid derivative to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-5-(4-methoxyphenyl)pyrazolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the methoxyphenyl groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst or alkylating agents like methyl iodide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, alkylated products.
Scientific Research Applications
N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-5-(4-methoxyphenyl)pyrazolidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-5-(4-methoxyphenyl)pyrazolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-5-(4-methoxyphenyl)pyrazolidine-3-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C21H26N4O4 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-5-(4-methoxyphenyl)pyrazolidine-3-carboxamide |
InChI |
InChI=1S/C21H26N4O4/c1-13(15-7-10-19(28-3)20(11-15)29-4)22-25-21(26)18-12-17(23-24-18)14-5-8-16(27-2)9-6-14/h5-11,17-18,23-24H,12H2,1-4H3,(H,25,26)/b22-13+ |
InChI Key |
UQJPVBLFAXSSNO-LPYMAVHISA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1CC(NN1)C2=CC=C(C=C2)OC)/C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CC(=NNC(=O)C1CC(NN1)C2=CC=C(C=C2)OC)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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